molecular formula C254H422N70O72 B549189 Glatiramer acetate CAS No. 147245-92-9

Glatiramer acetate

Katalognummer B549189
CAS-Nummer: 147245-92-9
Molekulargewicht: 7000.0 Da (range 5000-9000)
InChI-Schlüssel: FHEAIOHRHQGZPC-KIWGSFCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Glatiramer acetate is synthesized to resemble myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . The synthesis process involves the reactivity of amino acid precursors, reaction initiation, and polymerization velocities . The protection groups are removed by 33%HBr/HOAc followed by tetraalkylammonium hydroxide in water to obtain glatiramer .


Molecular Structure Analysis

Glatiramer acetate is a mixture of synthetic copolymers consisting of four amino acids (glutamic acid, lysine, alanine, and tyrosine) with a labeled molecular weight range of 5000 to 9000 Da . The molecular fingerprinting approach is taken using mass-accurate mass spectrometry (MS) analysis, nuclear magnetic resonance (NMR) (1D- 1 H-NMR, 1D- 13 C-NMR, and 2D NMR), and asymmetric field flow fractionation (AFFF) coupled with multi-angle light scattering (MALS) for an in-depth characterization .


Chemical Reactions Analysis

The manufacturing process of Glatiramer Acetate has a strong impact on the reactivity of amino acid precursors, reaction initiation, polymerization velocities, and peptide solubility, susceptibility to hydrolysis, and size-exclusion properties .


Physical And Chemical Properties Analysis

Glatiramer acetate has a molecular formula of C25H45N5O13 and a molecular weight of 623.65 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

  • Field : Neurodegeneration
  • Application : GA is evaluated for its effects on amyloid deposition and tau phosphorylation in the 3xTg mouse model of Alzheimer’s Disease .
  • Method : Weekly subcutaneous injections of GA were administered to 15-month-old 3xTg AD mice, which develop both amyloid and tau pathology, for a period of 8 weeks .
  • Results : Subcutaneous administration of GA improved behavioral performance in novel object recognition and decreased Aβ plaque in the 3xTg AD mice .

Multiple Sclerosis Treatment

  • Field : Immunology
  • Application : GA is an immunomodulatory medicine approved for the treatment of multiple sclerosis .
  • Method : The manufacturing process of GA has a strong impact on the reactivity of amino acid precursors; reaction initiation and polymerization velocities; and peptide solubility, susceptibility to hydrolysis, and size-exclusion properties .
  • Results : Distinctive GA heterogeneities were correlated to defined immunological and toxicological profiles .

Neurogenesis Research

  • Field : Neurology
  • Application : GA is studied for its potential to induce neurogenesis at sites of experimental autoimmune encephalomyelitis-induced brain injury in mice .
  • Results : GA appeared to counteract the neurodegenerative course of disease by inducing neurogenesis .

Cognitive Decline Prevention in MS Patients

  • Field : Neurology
  • Application : GA is investigated for its potential as a therapy for preventing cognitive decline in patients with MS by modulating oxidative stress .

Process Signatures in GA Synthesis

  • Field : Biochemistry
  • Application : A study was conducted on characteristic GA heterogeneities throughout its manufacturing process (process signatures), revealing a strong impact of critical process parameters (CPPs) on the reactivity of amino acid precursors; reaction initiation and polymerization velocities; and peptide solubility, susceptibility to hydrolysis, and size-exclusion properties .
  • Results : Distinctive GA heterogeneities were correlated to defined immunological and toxicological profiles, revealing that GA possesses a unique repertoire of active constituents (epitopes) responsible for its immunological responses, whose modification lead to altered profiles .

Treatment of Clinically Isolated Syndrome

  • Field : Neurology
  • Application : GA is prescribed to patients with clinically isolated syndrome, a first episode of neurological symptoms caused by inflammation and demyelination in the central nervous system .
  • Results : GA showed effectiveness and safety comparable with data of previous GA studies .

Treatment of Relapsing-Remitting MS

  • Field : Neurology
  • Application : GA is a formulation of random polypeptide copolymers for the treatment of relapsing-remitting MS by limiting the frequency of attacks .
  • Results : While evidence suggests the influence of GA on inflammatory responses, the targeted molecular mechanisms remain poorly understood .

Treatment Challenges in Multiple Sclerosis

  • Field : Neurology
  • Application : GA is considered a platform therapy with modest effects on relapse-related clinical outcomes and no firmly established effect on delaying clinical progression or long-term disability . It is still widely prescribed as a safe and effective treatment after several million patient-years of exposure .
  • Results : The continuing widespread use of this injectable agent despite newer, more efficacious DMTs may be attributable to its favorable safety profile with a lack of late adverse events and immunologic complications, or to its low level of interaction with comorbidities .

Safety And Hazards

Glatiramer acetate may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

There are ongoing studies such as the NIH funded CombiRx trial, which includes genomic and proteomic sub-studies, that will hopefully clarify which of these mechanisms is predictive of improved therapeutic outcomes in Glatiramer acetate treated MS patients . Moreover, the FDA has accepted for review the New Drug Application (NDA) for GA Depot 40 mg, a long-acting glatiramer acetate being investigated as a once-monthly injection for the treatment of relapsing forms of multiple sclerosis (RMS) .

Eigenschaften

IUPAC Name

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAIOHRHQGZPC-KIWGSFCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163637
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3081884

CAS RN

147245-92-9
Record name Glatiramer acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147245-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glatiramer acetate
Reactant of Route 2
Glatiramer acetate
Reactant of Route 3
Glatiramer acetate
Reactant of Route 4
Glatiramer acetate
Reactant of Route 5
Glatiramer acetate
Reactant of Route 6
Glatiramer acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.